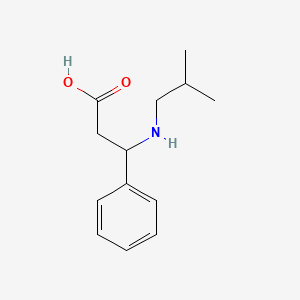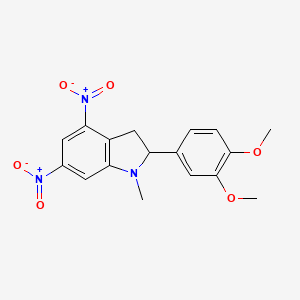
3-(isobutylamino)-3-phenylpropanoic acid
Overview
Description
3-(isobutylamino)-3-phenylpropanoic acid, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is one of the most commonly used drugs for pain relief.
Mechanism of Action
3-(isobutylamino)-3-phenylpropanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-(isobutylamino)-3-phenylpropanoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
3-(isobutylamino)-3-phenylpropanoic acid has been shown to have several biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain by blocking the transmission of pain signals to the brain. 3-(isobutylamino)-3-phenylpropanoic acid can also reduce fever by acting on the hypothalamus, which regulates body temperature.
Advantages and Limitations for Lab Experiments
3-(isobutylamino)-3-phenylpropanoic acid has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. However, 3-(isobutylamino)-3-phenylpropanoic acid has some limitations for lab experiments. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. 3-(isobutylamino)-3-phenylpropanoic acid can also interact with other drugs, which can affect its efficacy.
Future Directions
There are several future directions for 3-(isobutylamino)-3-phenylpropanoic acid research. One area of research is the development of new formulations of 3-(isobutylamino)-3-phenylpropanoic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for 3-(isobutylamino)-3-phenylpropanoic acid, which can expand its therapeutic applications. Finally, there is a need for more research on the long-term effects of 3-(isobutylamino)-3-phenylpropanoic acid use, particularly in high-risk populations such as the elderly and those with chronic diseases.
Conclusion
3-(isobutylamino)-3-phenylpropanoic acid is a widely used NSAID that has been extensively studied for its therapeutic effects in various diseases. It works by inhibiting the activity of COX enzymes, which reduces inflammation, pain, and fever. 3-(isobutylamino)-3-phenylpropanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-(isobutylamino)-3-phenylpropanoic acid research, which can expand its therapeutic applications and improve its efficacy and safety.
Scientific Research Applications
3-(isobutylamino)-3-phenylpropanoic acid has been extensively studied for its therapeutic effects in various diseases such as osteoarthritis, rheumatoid arthritis, dysmenorrhea, and fever. It has also been studied for its potential use in cancer therapy. 3-(isobutylamino)-3-phenylpropanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
3-(2-methylpropylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPMXXYUSMZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylpropyl)amino]-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-6-(2-ethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305436.png)
![4-amino-6-(3-methoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305439.png)
![2-amino-4,4-diethoxy-6-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305443.png)
![4-amino-6-(2,3,4-trimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305461.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-(2-phenylethyl)-1,3-oxazolidin-2-one](/img/structure/B4305469.png)
![2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4305475.png)
![3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]propanamide](/img/structure/B4305477.png)
![6-chloro-3-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B4305489.png)


![2'-amino-1'-(2-fluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305503.png)
![2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4305506.png)

